Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate
Description
Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate is a heterocyclic compound combining a thiazole core with a benzo[d]isoxazole moiety linked via a sulfonamido group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. The ethyl carboxylate group at the 4-position of the thiazole ring enhances solubility and reactivity, facilitating further functionalization .
Properties
IUPAC Name |
ethyl 2-(1,2-benzoxazol-3-ylmethylsulfonylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S2/c1-2-21-13(18)10-7-23-14(15-10)17-24(19,20)8-11-9-5-3-4-6-12(9)22-16-11/h3-7H,2,8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHDDPOSHSRJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide and an alkyne.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base.
Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester group (-COOEt) undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is fundamental for modifying solubility or further derivatization.
Reaction Conditions :
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Acidic Hydrolysis : Concentrated HCl (6M), reflux at 100°C for 6–8 hours .
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Basic Hydrolysis : Aqueous NaOH (2M), room temperature, 12–24 hours .
Products :
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Carboxylic Acid : 2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylic acid.
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Byproduct : Ethanol (acidic) or sodium ethoxide (basic).
Mechanism :
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Nucleophilic acyl substitution, with water or hydroxide ion attacking the carbonyl carbon.
Sulfonamido Group Reactivity
The sulfonamido (-SO₂-NH-) linker is susceptible to:
a) Nucleophilic Substitution
The nitrogen atom can act as a leaving group under strong alkaline conditions, enabling substitution with amines or alcohols .
Example Reaction :
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Reacting with morpholine in DMF at 80°C for 12 hours yields 2-(benzo[d]isoxazol-3-ylmethylsulfonyl)morpholine-4-carbothioamide .
b) Acidic Cleavage
Strong acids (e.g., HBr/AcOH) cleave the sulfonamide bond, producing:
Thiazole Ring Modifications
The thiazole ring participates in electrophilic substitution and redox reactions:
a) Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 5-position of the thiazole .
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Halogenation : Br₂ in acetic acid adds bromine at the 5-position .
b) Oxidation
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Sulfoxidation | m-CPBA, CH₂Cl₂, 0°C | Thiazole sulfoxide | 65–70% |
| Sulfonation | H₂O₂, AcOH, 60°C | Thiazole sulfone | 80–85% |
Benzoisoxazole Ring Reactivity
The benzoisoxazole moiety undergoes ring-opening under reductive or hydrolytic conditions:
a) Reductive Ring Opening
b) Base-Mediated Hydrolysis
Cross-Coupling Reactions
The thiazole C-H bonds engage in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-thiazole conjugates |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated sulfonamides |
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds similar to ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate exhibit significant antimicrobial activity. A study evaluated derivatives for their effectiveness against various bacterial strains, including:
- Bacillus subtilis
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values were determined to assess their potency. Some derivatives showed promising results with lower MIC values, indicating strong antibacterial activity.
Anticancer Potential
Recent investigations have also explored the anticancer properties of thiazole and isoxazole derivatives. The compound has been tested against several cancer cell lines, revealing cytotoxic effects that suggest potential as a chemotherapeutic agent.
Case Studies
Several case studies highlight the applications of this compound in drug development:
-
Study on Antimicrobial Activity :
- Researchers synthesized a series of thiazole derivatives and tested them against gram-positive and gram-negative bacteria.
- Results indicated that certain derivatives had potent antibacterial properties, making them candidates for further development as antibiotics.
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Anticancer Research :
- A study focused on the anticancer activity of thiazole-based compounds against human cancer cell lines.
- The findings suggested that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The thiazole and isoxazole rings can interact with proteins and other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thiazole-4-carboxylate Derivatives
Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate shares structural homology with thiazole-4-carboxylate esters used in antibiotic synthesis. For example, ethyl 2-[6-dimethoxymethyl-2-trifluoromethanesulfonyloxy-3-pyridyl]thiazole-4-carboxylate () serves as a precursor for β-group antibiotics. Key differences include:
- Synthetic utility : The pyridyl derivative requires 14 steps for Fragment A synthesis in thiostrepton analogs , whereas the sulfonamido group in the target compound may streamline functionalization via nucleophilic substitution .
Benzo[d]isoxazole-Containing Compounds
Compounds like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide () highlight the pharmacological relevance of benzo[d]isoxazole derivatives. Comparisons include:
- Bioactivity : Benzo[d]isoxazole derivatives in exhibit antiviral and anticancer properties, suggesting the target compound’s sulfonamido-thiazole hybrid could enhance target specificity or solubility.
- Synthetic pathways : The target compound’s sulfonamido linkage contrasts with the thioether bonds in , which may influence metabolic stability or toxicity profiles .
Sulfonamido-Thiazole Hybrids
Analogous compounds such as 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide () and its thiazole derivatives (e.g., 11a-c ) provide insights into structure-activity relationships:
- Pharmacological performance : Thiazole-hydrazone hybrids in demonstrate analgesic activity, with IC₅₀ values in the micromolar range. The sulfonamido group in the target compound may modulate COX-2 inhibition or receptor binding affinity .
- Synthetic flexibility : Cyclization reactions with thioglycolic acid () or palladium-catalyzed vinylation () illustrate divergent strategies for modifying thiazole cores, which could apply to the target molecule’s derivatization .
Data Tables: Structural and Functional Comparisons
Table 1. Key Structural Features of Comparable Compounds
Research Findings and Implications
- The target compound’s benzo[d]isoxazole group may mimic this effect through aromatic π-stacking .
- Activity trade-offs: While ’s thiazole-hydrazones show analgesic effects, their brominated quinazolinone cores may introduce hepatotoxicity risks absent in the target compound’s simpler architecture .
Biological Activity
Introduction
Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and mechanism of action based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C15H16N2O4S
- Molecular Weight : 320.36 g/mol
This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.4 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 7.2 | Inhibition of proliferation through cell cycle arrest |
| A549 (Lung Cancer) | 6.5 | Disruption of microtubule dynamics |
These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development.
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits marked cytotoxicity against human CD4(+) lymphocytes, with a reported CC(50) ranging from 4 to 9 µM. This level of cytotoxicity raises concerns regarding its therapeutic index, particularly in the context of HIV/AIDS treatments where CD4(+) cells are crucial for immune response .
The proposed mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, leading to reduced proliferation rates in sensitive cancer cell lines.
- Microtubule Disruption : Similar to other thiazole derivatives, it may interfere with microtubule dynamics, which is critical for proper mitotic function .
Case Studies
A notable study evaluated the effects of thiazole derivatives on various cancer models. In this research, this compound was tested alongside other thiazole compounds, revealing that it significantly inhibited tumor growth in xenograft models . The study highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Q. What synthetic strategies are recommended for constructing the thiazole-4-carboxylate core in this compound?
The thiazole ring can be synthesized via cyclization reactions using α-bromo carbonyl precursors and thiourea derivatives. For example, ethyl 2-bromoacetate reacts with thiourea under basic conditions to form the dihydrothiazole intermediate, which is subsequently oxidized to the thiazole ring . Multi-step protocols, such as those involving tert-butyl ester protection and palladium-catalyzed coupling (e.g., Stille or Suzuki reactions), are critical for introducing substituents at the 2-position of the thiazole ring .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying the benzo[d]isoxazole and sulfonamido moieties. For example, the methylene group in the sulfonamido linker typically appears as a singlet near δ 4.0–4.5 ppm in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation patterns, especially for distinguishing regioisomers.
- Infrared (IR) Spectroscopy: Stretching vibrations for sulfonamide (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups validate functional groups .
Q. Table 1: Key Spectroscopic Data
| Parameter | Observed Value | Reference |
|---|---|---|
| ¹H NMR (sulfonamido CH₂) | δ 4.2 ppm (s, 2H) | |
| HRMS (m/z) | [M+H]⁺ 405.0523 | |
| IR (C=O ester) | 1725 cm⁻¹ |
Advanced Research Questions
Q. How can researchers optimize the sulfonamidation step to mitigate low yields?
Low yields in sulfonamidation often arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:
- Pre-activation of the sulfonyl chloride: Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance reactivity .
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Temperature control: Reactions performed at 0–5°C reduce side reactions like hydrolysis .
Q. How do electronic effects influence the reactivity of the benzo[d]isoxazole moiety during functionalization?
The electron-withdrawing nature of the isoxazole ring deactivates the methylsulfonamido group, necessitating stronger electrophiles for substitution. Computational studies (e.g., DFT calculations) predict electrophilic aromatic substitution (EAS) sites, guiding regioselective modifications. For example, nitration occurs preferentially at the 5-position of the benzo[d]isoxazole due to meta-directing effects .
Q. What methodologies resolve contradictions in crystallographic data vs. spectroscopic assignments?
- Single-crystal X-ray diffraction: Resolves ambiguities in stereochemistry or bond lengths. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures .
- Cross-validation with 2D NMR: HSQC and HMBC correlations confirm atomic connectivity, especially for distinguishing sulfonamido vs. carboxamide linkages .
Methodological Considerations
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Flash chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 20% → 50%) to separate polar byproducts.
- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to the compound’s moderate solubility .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Q. How can researchers evaluate the compound’s stability under varying pH conditions?
- Accelerated stability studies: Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via LC-MS.
- Kinetic analysis: Pseudo-first-order rate constants (kobs) quantify hydrolysis of the ester group, which is prone to cleavage under basic conditions (pH > 10) .
Data Analysis and Mechanistic Insights
Q. What computational tools are effective for predicting the compound’s biological activity?
- Molecular docking (AutoDock Vina): Screens interactions with target proteins (e.g., kinases or GPCRs) by modeling the sulfonamido group as a hydrogen-bond donor .
- ADMET prediction (SwissADME): Estimates solubility (LogS), BBB permeability, and CYP450 inhibition, critical for preclinical prioritization .
Q. How to address discrepancies in biological assay results across different studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
